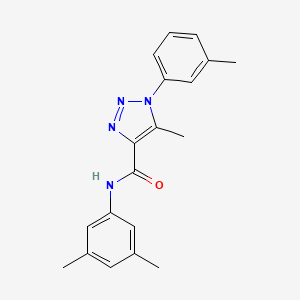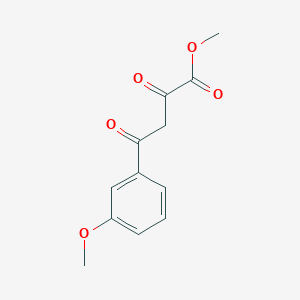![molecular formula C24H26ClNO3 B2879727 4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride CAS No. 1031367-64-2; 2108830-71-1](/img/structure/B2879727.png)
4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC 70 hydrochloride is a potent inhibitor of P-glycoprotein (P-gp), a protein that plays a crucial role in the efflux of drugs from cells, thereby affecting drug absorption and resistance . This compound exhibits good selectivity towards the breast cancer resistance protein (BCRP) pump, making it a valuable tool in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC 70 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of MC 70 hydrochloride is carried out in specialized facilities equipped with advanced chemical reactors and purification systems. The process involves large-scale synthesis, followed by purification steps such as crystallization and chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
MC 70 hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce alkylated or acylated compounds.
科学研究应用
MC 70 hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of drug transport and resistance.
Biology: Employed in cell biology to investigate the role of P-glycoprotein in cellular processes.
Medicine: Explored as a potential therapeutic agent to overcome drug resistance in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
MC 70 hydrochloride exerts its effects by inhibiting the activity of P-glycoprotein, thereby preventing the efflux of drugs from cells. This inhibition enhances the intracellular concentration of drugs, making them more effective. The compound targets the P-glycoprotein and BCRP pumps, interfering with their normal function and disrupting drug transport pathways.
相似化合物的比较
Similar Compounds
MC 70: A non-hydrochloride form of the compound with similar inhibitory properties.
Verapamil: Another P-glycoprotein inhibitor used in research and clinical settings.
Cyclosporine A: A potent inhibitor of P-glycoprotein with applications in immunosuppression and cancer therapy.
Uniqueness
MC 70 hydrochloride is unique due to its high selectivity towards the BCRP pump and its potent inhibitory effects on P-glycoprotein. This selectivity makes it a valuable tool for studying drug resistance mechanisms and developing new therapeutic strategies .
属性
IUPAC Name |
4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3.ClH/c1-27-23-13-20-11-12-25(16-21(20)14-24(23)28-2)15-17-3-5-18(6-4-17)19-7-9-22(26)10-8-19;/h3-10,13-14,26H,11-12,15-16H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIKMAFTKZTBFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=C(C=C4)O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2879644.png)
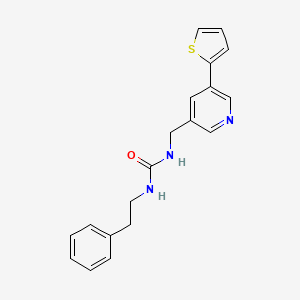
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879646.png)
![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)
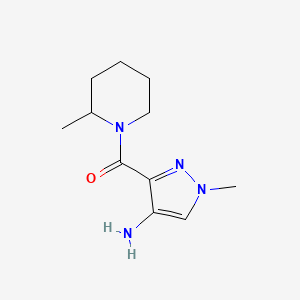

![2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2879658.png)

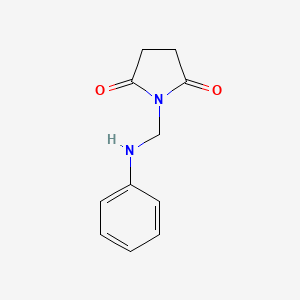
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)
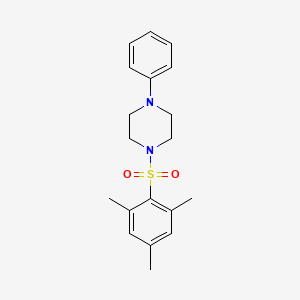
![N-(4-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2879665.png)
